5-Iodo-3-methoxyisothiazole

Description

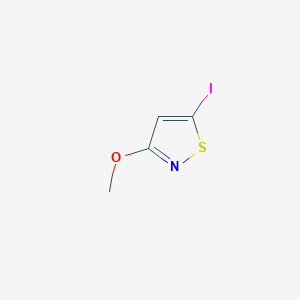

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H4INOS |

|---|---|

Molecular Weight |

241.05 g/mol |

IUPAC Name |

5-iodo-3-methoxy-1,2-thiazole |

InChI |

InChI=1S/C4H4INOS/c1-7-4-2-3(5)8-6-4/h2H,1H3 |

InChI Key |

VXSVVTIZLNYPPZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NSC(=C1)I |

Origin of Product |

United States |

Synthetic Methodologies for 5 Iodo 3 Methoxyisothiazole and Analogous Structures

Direct Synthetic Approaches to 5-Iodo-3-methoxyisothiazole

Direct approaches aim to build the this compound scaffold from acyclic precursors in a single or tandem reaction sequence. These methods are often valued for their potential atom and step economy.

The formation of the isothiazole (B42339) ring itself can be achieved through various methods, each requiring specific types of precursors. thieme-connect.comthieme-connect.com A common strategy involves the oxidative cyclization of a molecule containing a pre-formed S–C–C–C–N fragment. thieme-connect.com For the target molecule, a hypothetical direct synthesis would necessitate precursors bearing the required iodo and methoxy (B1213986) functionalities or groups that can be readily converted to them.

One established method for forming 3,5-disubstituted isothiazoles involves the reaction of β-ketodithioesters with an ammonia (B1221849) source, such as ammonium (B1175870) acetate, followed by air oxidation. sci-hub.seresearchgate.net To apply this to this compound, a precursor like a β-keto-γ-iodo dithioester would be required, which presents significant synthetic challenges regarding precursor stability and availability.

Another powerful technique is the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles, which offers a versatile route to various isothiazoles. sci-hub.sersc.org A direct synthesis via this route would theoretically involve a custom-designed thiadiazole and nitrile, a complex undertaking that highlights the challenges of direct approaches for highly specific substitution patterns.

Table 1: Illustrative Precursors for General Isothiazole Ring Synthesis

| Precursor Type | Reagents & Conditions | Resulting Structure | Reference |

|---|---|---|---|

| β-Ketodithioesters | NH₄OAc, AcOH, Air | 3,5-Disubstituted Isothiazoles | sci-hub.seresearchgate.net |

| Oxime Derivatives | Visible Light, Catalyst | Scalable Isothiazole Synthesis | rsc.org |

| 1,2,3-Thiadiazoles | Nitriles, Rhodium Catalyst | 3,5-Disubstituted Isothiazoles | sci-hub.se |

This table presents generalized examples of isothiazole synthesis; specific application to this compound in a direct manner is not extensively documented.

Achieving direct halogenation and methoxylation during ring formation is complex due to issues of regioselectivity and reagent compatibility. Electrophilic substitution on the isothiazole ring, such as halogenation, typically occurs at the C4 position, making direct C5 iodination difficult without directing groups. thieme-connect.detaylorfrancis.com

A hypothetical one-pot synthesis would require conditions that favor C5 iodination and C3 methoxylation concurrently with ring closure. This could involve:

A highly specialized precursor that directs the cyclization and subsequent substitutions.

A multi-catalyst system where one catalyst facilitates ring formation while another mediates functionalization.

Stepwise addition of reagents in a single pot, where the isothiazole ring forms first, followed by the sequential introduction of iodine and a methoxy source under carefully controlled conditions.

However, such direct methods are often difficult to control and can lead to mixtures of products, necessitating extensive optimization that may not be practical for scalable synthesis. sci-hub.se

Indirect Synthetic Pathways via Pre-functionalized Isothiazole Intermediates

Indirect pathways, which involve the synthesis of a simple isothiazole core followed by stepwise functionalization, offer superior control over regiochemistry. This approach is often preferred for producing complex or specifically substituted isothiazoles. sci-hub.se

The introduction of an iodine atom specifically at the C5 position of a 3-methoxyisothiazole (B3022777) precursor is a critical step. Standard electrophilic iodination is unsuitable as it favors the C4 position. thieme-connect.de A more effective and regioselective method is directed metallation.

The proton at the C5 position of the isothiazole ring can be abstracted by a strong base, such as an organolithium reagent (e.g., n-butyllithium), particularly when the C3 position is already substituted. sci-hub.se This generates a 5-lithioisothiazole intermediate, which can then be quenched with an electrophilic iodine source, such as molecular iodine (I₂), to yield the 5-iodoisothiazole (B3060527) derivative with high selectivity. sci-hub.se This strategy has been successfully applied to produce 3-(benzyloxy)-5-iodoisothiazole, demonstrating its viability for creating 5-iodo analogs. sci-hub.se

Table 2: Representative Conditions for C5 Iodination of a 3-Substituted Isothiazole

| Starting Material | Reagents | Intermediate | Quenching Agent | Product | Reference |

|---|

This table outlines a well-established strategy for C5 functionalization.

The methoxy group can be introduced at the C3 position either before or after C5 iodination. A common strategy involves starting with an isothiazole that has a suitable leaving group at the C3 position, typically a halogen like chlorine or bromine. sci-hub.se These 3-haloisothiazole intermediates are accessible through various ring-forming reactions or by rearrangement of other heterocycles. sci-hub.se

The installation of the methoxy group is then achieved via a nucleophilic aromatic substitution reaction. Treating a precursor like 3-chloro-5-iodoisothiazole with a methoxide (B1231860) source, such as sodium methoxide (NaOMe) in a suitable solvent like methanol (B129727) or DMF, displaces the chloride to form the desired 3-methoxy ether linkage. google.com

Table 3: Representative Conditions for C3 Methoxylation

| Starting Material | Reagents | Solvent | Product | Reference |

|---|

This table illustrates a standard nucleophilic substitution approach for installing an alkoxy group.

Comparative Analysis of Synthetic Efficiency and Scalability

When comparing direct and indirect synthetic routes to this compound, the indirect pathway offers clear advantages in terms of efficiency, control, and scalability.

Table 4: Comparative Analysis of Synthetic Pathways

| Feature | Direct Synthesis (Hypothetical) | Indirect Synthesis (Documented Strategy) |

|---|---|---|

| Step Economy | Potentially higher (fewer isolated steps). | Lower (more isolated intermediates). |

| Regiocontrol | Low. High risk of isomeric byproducts (e.g., C4-iodination, C5-methoxylation). | High. Each functional group is installed in a separate, controlled step. |

| Optimization | Extensive and complex optimization required to manage competing reactions. | Simpler optimization for each individual step (metallation, iodination, substitution). |

| Purification | Difficult, due to potential for multiple isomers and side products. | More straightforward purification of intermediates and the final product. |

| Scalability | Poor. Lack of control and purification challenges hinder large-scale production. | Good. The high selectivity and reliability of each step make the process amenable to scaling. |

| Precursor Availability | Requires highly functionalized, often unstable or commercially unavailable precursors. | Utilizes simpler, more readily available isothiazole precursors. |

Reactivity and Reaction Mechanisms of 5 Iodo 3 Methoxyisothiazole

Electrophilic Substitution Reactions on the Isothiazole (B42339) Core

Electrophilic aromatic substitution is a fundamental reaction class for aromatic compounds. byjus.commasterorganicchemistry.comalevelh2chemistry.commsu.edu In these reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. byjus.com The reaction generally proceeds through a two-step mechanism involving the formation of a positively charged intermediate known as a sigma complex or arenium ion. byjus.commasterorganicchemistry.com The stability of this intermediate is crucial in determining the reaction rate and the position of substitution. masterorganicchemistry.com

Regioselectivity in Electrophilic Attack at C4 and C5 Positions

The isothiazole ring itself does not have a strongly preferred site for electrophilic attack, and the outcome of such reactions is heavily influenced by the substituents present. cdnsciencepub.com In the case of 5-Iodo-3-methoxyisothiazole, the directing effects of both the iodo and methoxy (B1213986) groups must be considered. The C4 position is the most likely site for electrophilic attack. This is due to the combined directing effects of the substituents. The methoxy group at C3 is an activating, ortho-, para-directing group. The iodo group at C5 is a deactivating, ortho-, para-directing group. Both groups, therefore, direct incoming electrophiles to the C4 position.

Influence of Iodo and Methoxy Substituents on Electrophilic Reactivity

The methoxy group (-OCH3) at the C3 position is a strong electron-donating group through resonance, which increases the electron density of the isothiazole ring, making it more susceptible to electrophilic attack. This activating effect is most pronounced at the positions ortho and para to the substituent. In this molecule, the C4 position is ortho to the methoxy group.

Conversely, the iodo group (-I) at the C5 position is an electron-withdrawing group through induction, which deactivates the ring towards electrophilic substitution. However, like other halogens, it is an ortho-, para-director due to the ability of its lone pairs to stabilize the cationic intermediate through resonance. The C4 position is ortho to the iodo group.

Nucleophilic Aromatic Substitution (SNAr) at the C5-Iodo Position

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those with electron-withdrawing groups. wikipedia.orgbyjus.commasterorganicchemistry.comlibretexts.org This reaction involves the displacement of a leaving group, in this case, the iodide, by a nucleophile. wikipedia.orgbyjus.com The presence of the electron-withdrawing isothiazole ring should facilitate this type of reaction at the C5 position. reddit.com

Mechanistic Pathways for Carbon-Iodine Bond Cleavage and Formation

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. youtube.com A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized, and its stability is enhanced by the presence of electron-withdrawing groups. libretexts.orgyoutube.com In the second step, the leaving group (iodide) is expelled, and the aromaticity of the ring is restored. youtube.com

The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodide an excellent leaving group in SNAr reactions. thieme-connect.com The formation of the C-I bond in the reverse reaction is less common but can occur under specific conditions, for instance, through the reaction of an organometallic derivative with an iodine source. nih.gov

Catalytic Approaches for Nucleophilic Functionalization (e.g., Transition Metal-Catalyzed Cross-Coupling)

The C5-iodo group serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.neteie.grsioc-journal.cn These reactions offer a versatile and efficient way to introduce a wide range of functional groups at the C5 position.

Commonly employed palladium-catalyzed reactions include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form a new C-C bond. rsc.orgmdpi.com

Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl groups.

Heck Coupling: Reaction with alkenes.

Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines.

Stille Coupling: Reaction with organostannanes.

These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. mdpi.comresearchgate.netrsc.org The choice of catalyst, ligands, base, and reaction conditions is crucial for achieving high yields and selectivity. rsc.orgnih.gov Nickel catalysts are also increasingly used as a more cost-effective alternative to palladium for similar transformations. rsc.org

Radical Reactions and Mechanisms Involving this compound

The carbon-iodine bond in this compound is susceptible to homolytic cleavage under radical conditions, initiated by heat, light, or a radical initiator. libretexts.orgmasterorganicchemistry.com This can lead to the formation of an isothiazol-5-yl radical.

This radical species can then participate in various radical reactions, including:

Hydrogen atom abstraction: Reaction with a hydrogen donor to form 3-methoxyisothiazole (B3022777).

Addition to multiple bonds: Addition to alkenes or alkynes to form new C-C bonds. libretexts.org

Radical cyclizations: Intramolecular reactions if a suitable unsaturated moiety is present elsewhere in the molecule.

Electrochemical methods can also be employed to generate radicals from alkyl iodides, offering a green alternative to traditional tin-based radical chemistry. rsc.org Such methods could potentially be applied to this compound to initiate radical-mediated transformations. mdpi.com

Generation and Trapping of Isothiazole-Derived Radicals

While direct studies on radical generation from this compound are not extensively documented, the generation of radicals from analogous heterocyclic systems provides a strong basis for understanding its potential in this regard. The carbon-iodine bond is the most likely site for radical initiation due to its lower bond dissociation energy compared to other bonds in the molecule.

Research on related thiazole (B1198619) compounds has demonstrated that radicals can be generated and subsequently trapped. For instance, studies on 3-alkoxy-4-methylthiazole-2(3H)-thiones have shown that alkoxyl radicals can be generated through photochemically induced or microwave-initiated reactions and trapped using spin traps like 3,3,5,5-tetramethyl-1-pyrroline N-oxide (TMPO). researchgate.net This suggests that an isothiazol-5-yl radical could be similarly generated from this compound under appropriate radical initiation conditions (e.g., using AIBN or benzoyl peroxide) and trapped. The resulting radical's stability would be influenced by the electronic effects of the sulfur and nitrogen heteroatoms and the methoxy substituent.

Homolytic Cleavage of Carbon-Iodine and Carbon-Oxygen Bonds

The selective cleavage of bonds is a cornerstone of synthetic utility. In this compound, the two primary bonds of interest for homolytic cleavage are the C5-I and the C3-O bonds.

Carbon-Iodine Bond: The C-I bond is significantly weaker than C-H, C-N, C-O, and C-S bonds, making it the most susceptible to homolytic cleavage. This cleavage would generate an isothiazol-5-yl radical and an iodine radical. This reactivity is the basis for many radical-mediated transformations, such as cross-coupling reactions. The ease of this cleavage makes this compound a potential precursor for functionalization at the C5 position via radical intermediates.

Carbon-Oxygen Bond: The C3-O bond, being part of a methoxy group attached to an aromatic ring, is considerably stronger and less prone to homolytic cleavage under standard conditions. The bond possesses partial double bond character due to resonance with the isothiazole ring. Cleavage of this bond would require significantly more energy and is not a typical pathway under conditions where C-I bond scission occurs.

A comparative look at bond dissociation energies (BDEs) underscores this selectivity. While specific BDE values for this compound are not available, general trends in halo-aromatic and methoxy-aromatic compounds can be referenced.

| Bond Type | General Bond Dissociation Energy (kcal/mol) | Expected Reactivity in this compound |

| Aryl C-I | ~65 | Highly susceptible to homolytic cleavage |

| Aryl C-O | ~100 | Resistant to homolytic cleavage under normal conditions |

This table provides generalized data for illustrative purposes.

Cycloaddition Reactions Involving the Isothiazole Ring System

The isothiazole ring, being an electron-deficient heteroaromatic system, is generally not a reactive diene or dienophile in standard Diels-Alder reactions. Its aromatic character makes it reluctant to participate in reactions that would disrupt its aromaticity.

While there is extensive literature on the [3+2] cycloaddition reactions of azides with iodoalkynes to form 5-iodotriazoles, d-nb.infonih.govnih.gov there is a notable lack of reported instances where this compound itself participates as a dipolarophile or a dipole in cycloaddition reactions. The stability of the isothiazole ring system makes such transformations challenging without significant activation or catalysis. thieme-connect.de Further research may explore the potential of the isothiazole N-S bond to participate in specific types of cycloaddition under photochemical or metal-catalyzed conditions, but this remains a speculative area of its reactivity profile.

Halogen Exchange (Halex) Reactions at the C5 Position

Halogen exchange (Halex) is a powerful method for the synthesis of fluoroaromatic compounds, which are of significant interest in medicinal and materials chemistry. This reaction typically involves the nucleophilic displacement of a heavier halogen by fluoride (B91410) and is most effective on electron-deficient aromatic or heteroaromatic rings. acsgcipr.orgcas.cn

The C5 position of the isothiazole ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the ring nitrogen and sulfur atoms. This makes this compound a prime candidate for Halex reactions.

Synthesis of 5-Fluoroisothiazole Derivatives via Halogen Exchange

Drawing a parallel from the successful Halex reactions performed on 5-iodo-1,2,3-triazoles, a viable synthetic route to 5-fluoro-3-methoxyisothiazole can be proposed. researchgate.netresearchgate.net The reaction would involve treating this compound with a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling point aprotic polar solvent like DMF, DMSO, or sulfolane (B150427) at elevated temperatures. The use of phase-transfer catalysts (e.g., crown ethers or quaternary ammonium (B1175870) salts) can facilitate the dissolution and reactivity of the fluoride salt. acsgcipr.org

Proposed Reaction Conditions for Halex Fluorination:

| Reagent | Solvent | Temperature (°C) | Catalyst | Potential Outcome |

| KF | DMSO | 150-180 | 18-Crown-6 | 5-Fluoro-3-methoxyisothiazole |

| CsF | Sulfolane | 150-180 | None | 5-Fluoro-3-methoxyisothiazole |

| KHF₂ | Acetonitrile/Water | 180 (Microwave) | None | 5-Fluoro-3-methoxyisothiazole |

This table outlines plausible conditions based on analogous reactions in the literature. researchgate.net

Mechanistic Investigations of Halex Transformations

The mechanism of the Halex reaction on this compound is expected to follow a classical SNAr pathway. This two-step mechanism involves:

Nucleophilic Attack: The fluoride ion (F⁻) attacks the electron-deficient C5 carbon of the isothiazole ring, which is ipso to the iodine atom. This leads to the formation of a transient, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized and stabilized by the electronegative nitrogen and sulfur atoms of the isothiazole ring.

Leaving Group Departure: In the second, typically faster step, the Meisenheimer complex rearomatizes by expelling the iodide ion (I⁻), which is a good leaving group. This results in the formation of the C-F bond and the final product, 5-fluoro-3-methoxyisothiazole.

The rate-determining step is usually the initial nucleophilic attack. The high temperatures required for this transformation are necessary to overcome the activation energy associated with disrupting the aromaticity of the isothiazole ring in the first step. acsgcipr.orgcas.cn

Spectroscopic Analysis and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For a molecule like 5-iodo-3-methoxyisothiazole, both ¹H and ¹³C NMR would provide crucial information about its electronic and atomic arrangement.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shifts and Coupling Patterns

In a hypothetical ¹H NMR spectrum of this compound, two primary signals would be expected: one for the methoxy (B1213986) group protons and another for the proton on the isothiazole (B42339) ring.

Methoxy Protons (-OCH₃): These protons would likely appear as a sharp singlet, typically in the range of δ 3.5-4.5 ppm. The exact chemical shift would be influenced by the electronic environment of the isothiazole ring.

Isothiazole Ring Proton (H-4): The single proton at the C-4 position would also appear as a singlet, as there are no adjacent protons to cause spin-spin coupling. Its chemical shift would be in the aromatic or heteroaromatic region, generally between δ 6.0 and 8.5 ppm. The presence of the electron-withdrawing iodine atom at C-5 and the methoxy group at C-3 would deshield this proton, likely pushing its chemical shift downfield.

Hypothetical ¹H NMR Data Table

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -OCH₃ | 3.5 - 4.5 | Singlet (s) |

| H-4 | 6.0 - 8.5 | Singlet (s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shifts and Multiplicities

A proton-decoupled ¹³C NMR spectrum would be expected to show four distinct signals corresponding to the four carbon atoms in this compound.

Methoxy Carbon (-OCH₃): This carbon would appear at a characteristic upfield position, typically in the range of δ 50-65 ppm. rsc.org

Isothiazole Ring Carbons:

C-3: This carbon, bonded to the electronegative oxygen of the methoxy group and the ring nitrogen, would be significantly deshielded, appearing far downfield.

C-4: The chemical shift of this carbon would be influenced by the adjacent methoxy and iodo substituents.

C-5: The carbon bearing the iodine atom would experience a "heavy atom effect," which can cause a significant upfield shift compared to other halogen substituents. researchgate.net

Hypothetical ¹³C NMR Data Table

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -OCH₃ | 50 - 65 |

| C-3 | >160 |

| C-4 | 110 - 140 |

| C-5 | 80 - 100 |

Advanced NMR Techniques for Stereochemical and Regiochemical Analysis (e.g., 2D NMR)

While this compound does not possess stereocenters, 2D NMR techniques would be invaluable for unambiguous assignment of the ¹H and ¹³C signals. hmdb.ca

COSY (Correlation Spectroscopy): This experiment would confirm the absence of ¹H-¹H coupling, as no cross-peaks would be observed. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This would correlate the H-4 proton signal with the C-4 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique would show correlations over two or three bonds. For instance, the methoxy protons would show a correlation to the C-3 carbon, and the H-4 proton would show correlations to C-3 and C-5, confirming the connectivity of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, key absorption bands would include:

C-H stretching: Vibrations from the methoxy group and the C-H bond on the ring would appear around 2850-3100 cm⁻¹.

C=N and C=C stretching: The isothiazole ring would exhibit characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

C-O stretching: A strong absorption band corresponding to the C-O bond of the methoxy group would be expected in the 1050-1250 cm⁻¹ range.

C-I stretching: The vibration for the carbon-iodine bond would appear at a low frequency, typically in the 500-600 cm⁻¹ region.

Hypothetical IR Data Table

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| C-H stretch | 2850 - 3100 |

| C=N/C=C stretch | 1400 - 1600 |

| C-O stretch | 1050 - 1250 |

| C-I stretch | 500 - 600 |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and formula.

Molecular Ion Peak (M⁺): For C₄H₄INOS, the molecular ion peak would be expected at m/z 241. echemi.com This peak would be composed of a radical cation formed by the loss of an electron. google.com

Fragmentation Pattern: The molecule would likely undergo fragmentation upon electron impact. Common fragmentation pathways could include the loss of a methyl radical (•CH₃) from the methoxy group, leading to a fragment at m/z 226. Loss of iodine (•I) would result in a fragment at m/z 114. Further fragmentation of the isothiazole ring could also occur. google.comchemicalbook.com

Hypothetical Mass Spectrometry Data Table

| m/z | Proposed Fragment |

| 241 | [M]⁺• |

| 226 | [M - CH₃]⁺ |

| 114 | [M - I]⁺ |

X-ray Crystallography for Solid-State Structural Elucidation

Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. google.com This would confirm the planar structure of the isothiazole ring and provide exact measurements for the C-I, C-S, S-N, N=C, and C-O bonds.

Computational Chemistry and Theoretical Investigations of 5 Iodo 3 Methoxyisothiazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are at the heart of modern chemical theory, providing a quantitative description of molecular behavior. For 5-iodo-3-methoxyisothiazole, these methods allow for a detailed exploration of its electronic architecture and inherent reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Energy Predictions

Theoretical calculations would be employed to optimize the geometry of this compound. These calculations would reveal the precise spatial arrangement of its atoms, including the planarity of the isothiazole (B42339) ring and the orientation of the methoxy (B1213986) and iodo substituents. The predicted bond lengths and angles provide a basis for understanding the molecule's stability and strain.

| Parameter | Predicted Value |

| C3-O Bond Length | Data not available |

| C5-I Bond Length | Data not available |

| N-S Bond Length | Data not available |

| Dihedral Angle (Isothiazole-Methoxy) | Data not available |

Note: The table above is a template for the types of data that would be generated from DFT calculations. Specific values are not yet available in published literature.

Frontier Molecular Orbital (FMO) Analysis for Reaction Pathway Prediction

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are critical in predicting how a molecule will interact with other chemical species.

For this compound, FMO analysis would identify the regions of the molecule most susceptible to nucleophilic or electrophilic attack. The HOMO would likely be localized on the electron-rich isothiazole ring and the methoxy group, indicating these as potential sites for electrophilic attack. Conversely, the LUMO would be associated with the more electronegative atoms and the carbon-iodine bond, suggesting these areas are prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity.

| Orbital | Energy (eV) | Primary Atomic Contributions |

| HOMO | Data not available | Data not available |

| LUMO | Data not available | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: This table illustrates the expected outputs of an FMO analysis. Specific data for this compound is not currently available.

Reaction Mechanism Prediction and Validation via Computational Modeling

Computational modeling is an invaluable tool for mapping out the potential reaction pathways of a molecule. For this compound, this could involve studying its behavior in various chemical transformations, such as nucleophilic substitution at the C5 position or electrophilic addition to the isothiazole ring.

By modeling the transition states and intermediates along a proposed reaction coordinate, chemists can calculate the activation energies and reaction enthalpies. This information helps to determine the most likely mechanism and to predict the reaction kinetics and thermodynamics. For instance, computational studies could compare the feasibility of different pathways for the displacement of the iodine atom, a common reaction for iodo-substituted heterocycles. These theoretical predictions can then be used to design and interpret experimental studies, providing a powerful synergy between theory and practice.

Conformational Analysis and Stereochemical Insights

The three-dimensional shape of a molecule is crucial to its function and reactivity. Conformational analysis of this compound would involve exploring the different spatial arrangements of its atoms that can be interconverted by rotation around single bonds, particularly the C3-O bond of the methoxy group.

Computational methods can be used to generate a potential energy surface that maps the energy of the molecule as a function of its dihedral angles. This allows for the identification of the most stable conformers (energy minima) and the energy barriers to their interconversion (transition states). For this compound, the orientation of the methyl group relative to the isothiazole ring would be a key focus. Understanding the preferred conformation is essential for predicting its interactions with other molecules, such as enzymes or receptors in a biological context.

Theoretical Studies on Tautomeric Equilibria in Methoxyisothiazoles

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. While 3-methoxyisothiazoles are generally stable in their given form, theoretical calculations can explore the possibility and energetics of potential tautomeric forms.

For this compound, a hypothetical tautomer could involve the migration of a proton from the methoxy group to the nitrogen atom of the isothiazole ring, resulting in an N-protonated imino species. Quantum chemical calculations would be used to determine the relative energies of these two forms. It is widely expected that for 3-methoxyisothiazoles, the aromatic methoxy form is significantly more stable than any potential tautomers. These calculations would quantify this energy difference, providing a definitive assessment of the tautomeric equilibrium and confirming the predominance of the 3-methoxy form under normal conditions.

| Tautomer | Relative Energy (kcal/mol) |

| This compound | 0 (Reference) |

| Hypothetical Imino Tautomer | Data not available |

Note: This table is illustrative. The hypothetical imino tautomer is not expected to be a significant species.

Synthesis and Functionalization of 5 Iodo 3 Methoxyisothiazole Derivatives

Derivatization at the Methoxy (B1213986) Group

The methoxy group at the C3 position of 5-iodo-3-methoxyisothiazole is a key site for introducing structural diversity. Modifications at this position primarily involve ether cleavage to the corresponding 3-hydroxyisothiazole, followed by subsequent alkylation or acylation.

Ether Cleavage and Formation of 3-Hydroxyisothiazole Analogs

The conversion of 3-methoxyisothiazoles to their 3-hydroxy counterparts is a crucial step for further functionalization. While specific literature on the ether cleavage of this compound is limited, general methods for demethylating aryl methyl ethers can be applied. A common and effective reagent for this transformation is boron tribromide (BBr₃). The reaction typically proceeds by coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group.

Another approach to obtaining 3-hydroxyisothiazole analogs involves the hydrolysis of other functional groups at the C3 position. For instance, heating 4-aryl-3,5-bis(alkylsulphonyl)isothiazoles with sodium hydroxide solution has been shown to yield 3-hydroxy-5-alkylsulphonyl derivatives publish.csiro.au. This suggests that a similar nucleophilic substitution strategy could potentially be employed for derivatives of this compound.

Alkylation and Acylation of the Oxygen Atom

Once the 3-hydroxyisothiazole analog is obtained, the oxygen atom can be readily alkylated or acylated to introduce a variety of substituents.

Alkylation: The alkylation of 3-hydroxyisothiazoles can be achieved under basic conditions. The hydroxyl group is first deprotonated with a suitable base, such as sodium hydride or potassium carbonate, to form a more nucleophilic alkoxide. This intermediate can then react with a range of alkylating agents, including alkyl halides (iodides, bromides, or chlorides), to furnish the desired O-alkylated products. A review on isothiazoles has noted the reaction of 4,5-disubstituted 3-hydroxyisothiazoles with various allylic bromides to yield alkenyl ethers researchgate.net.

Acylation: The acylation of the 3-hydroxy group can be accomplished using standard acylation methods. Acyl chlorides or acid anhydrides in the presence of a base, such as triethylamine or pyridine, can be used to form the corresponding ester derivatives. Chemoselective O-acylation of hydroxyamino acids under acidic conditions has been extensively studied and could potentially be adapted for 3-hydroxyisothiazoles nih.gov.

Modification of the Isothiazole (B42339) Ring at Unsubstituted Positions (e.g., C4)

The C4 position of the isothiazole ring is another site for introducing molecular complexity. Direct C-H functionalization and metal-catalyzed cross-coupling reactions are two powerful strategies to achieve this.

Direct C-H Functionalization Strategies

Direct C-H functionalization is an atom-economical method for forming new carbon-carbon or carbon-heteroatom bonds. While specific examples for this compound are scarce, palladium-catalyzed direct arylation has been successfully applied to other thiazole (B1198619) and isoxazole systems. For instance, ligand-free Pd(OAc)₂ has been shown to efficiently catalyze the direct arylation of thiazole derivatives organic-chemistry.org. This suggests that a similar approach could be viable for the C4-functionalization of this compound, likely directed by the electronic properties of the isothiazole ring. The development of auxiliary-directed palladium-catalyzed arylation of sp² C-H bonds offers another potential route nih.gov.

Metal-Catalyzed Cross-Coupling at C4

To facilitate metal-catalyzed cross-coupling at the C4 position, a halogen substituent is typically introduced at this site. While direct halogenation of this compound at C4 might be challenging, alternative synthetic routes could provide the necessary 4-halo-5-iodo-3-methoxyisothiazole precursor. Once obtained, this intermediate can participate in various palladium-catalyzed cross-coupling reactions.

Regioselective Suzuki, Stille, and Negishi reactions have been reported to occur at the C4 position of 4-bromo- and 4-iodo-isothiazoles. These reactions allow for the introduction of aryl, vinyl, and alkyl groups with high yields. The reactivity of the halogen at C4 is generally greater than that at C3, allowing for selective functionalization.

Transformations Involving the Iodine Substituent

The iodine atom at the C5 position of this compound is an excellent handle for a wide array of transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodo-isothiazole with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. It is a highly versatile method for forming biaryl and vinyl-isothiazole derivatives.

Sonogashira Coupling: The Sonogashira reaction allows for the coupling of the 5-iodo-isothiazole with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction is instrumental in the synthesis of alkynyl-substituted isothiazoles.

Heck Coupling: The Heck reaction enables the arylation or vinylation of the isothiazole ring at the C5 position by reacting this compound with an alkene in the presence of a palladium catalyst and a base.

Stille Coupling: In the Stille reaction, the 5-iodo-isothiazole is coupled with an organostannane reagent, catalyzed by a palladium complex. This reaction is known for its tolerance of a wide range of functional groups.

The following table summarizes the various cross-coupling reactions that can be employed to functionalize the C5 position of this compound.

| Coupling Reaction | Reagent | Catalyst System | Product |

| Suzuki-Miyaura | R-B(OH)₂ | Pd catalyst, Base | 5-R-3-methoxyisothiazole (R = aryl, vinyl) |

| Sonogashira | R-C≡CH | Pd catalyst, Cu(I) salt, Base | 5-(R-C≡C)-3-methoxyisothiazole |

| Heck | Alkene | Pd catalyst, Base | 5-(alkenyl)-3-methoxyisothiazole |

| Stille | R-Sn(Alkyl)₃ | Pd catalyst | 5-R-3-methoxyisothiazole |

Palladium-Catalyzed Cross-Coupling Reactions

The iodine atom at the C-5 position of the isothiazole ring is highly susceptible to palladium-catalyzed cross-coupling reactions, making it a key precursor for introducing carbon-based substituents. The reactivity of iodo-substituted isothiazoles is well-documented, with the C-5 position being particularly reactive compared to other positions on the ring. nih.govrsc.org

Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide. For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups. The reaction typically proceeds in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base. The choice of base and solvent system is critical for achieving high yields. Research on analogous 3-halo-5-iodoisothiazole systems has shown that Suzuki couplings proceed regioselectively at the C-5 position. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides. This reaction is invaluable for synthesizing arylalkynes and conjugated enynes. For this compound, Sonogashira coupling provides a direct route to 5-alkynyl-3-methoxyisothiazoles. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.orglibretexts.org Studies on 3,5-dihaloisothiazoles have demonstrated that the C-5 position is more reactive, allowing for selective alkynylation. nih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction can be applied to this compound to introduce alkenyl substituents at the C-5 position. The reaction is catalyzed by a palladium source and requires a base to neutralize the hydrogen halide formed during the reaction. nih.govorganic-chemistry.org

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions of 5-Iodoisothiazole (B3060527) Analogues

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| Suzuki | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 5-Aryl-3-methoxyisothiazole |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF / DMF | 5-Alkynyl-3-methoxyisothiazole |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 5-Alkenyl-3-methoxyisothiazole |

Substitution Reactions with Nitrogen, Oxygen, and Sulfur Nucleophiles

The electron-deficient nature of the isothiazole ring, enhanced by the presence of the electronegative sulfur and nitrogen atoms, facilitates nucleophilic aromatic substitution (SNAr) at the C-5 position, with the iodide serving as an excellent leaving group.

Nitrogen Nucleophiles: this compound can react with various nitrogen-based nucleophiles, such as primary and secondary amines (e.g., piperidine, morpholine), to yield 5-amino-3-methoxyisothiazole derivatives. These reactions typically proceed under thermal conditions in a polar aprotic solvent like DMF. The greater nucleophilicity of amines compared to alcohols ensures selective reaction.

Oxygen Nucleophiles: Reaction with oxygen nucleophiles, such as alkoxides (e.g., sodium methoxide) or phenoxides, can be used to introduce ether linkages at the C-5 position. These reactions often require elevated temperatures and are driven by the formation of a stable iodide salt. The resulting 5-alkoxy or 5-aryloxy-3-methoxyisothiazoles are of interest for further synthetic modifications.

Sulfur Nucleophiles: Thiolates are potent nucleophiles and readily displace the iodide from the 5-position of the isothiazole ring to form 5-thioethers. The reaction of this compound with a thiol in the presence of a base (to generate the thiolate in situ) provides a straightforward route to 5-(alkylthio)- or 5-(arylthio)-3-methoxyisothiazole derivatives.

Table 2: Nucleophilic Substitution Reactions of this compound

| Nucleophile Type | Example Nucleophile | Reagent | General Product Structure |

|---|---|---|---|

| Nitrogen | Morpholine | H-N(CH₂CH₂)₂O | 5-(Morpholin-4-yl)-3-methoxyisothiazole |

| Oxygen | Methoxide (B1231860) | NaOCH₃ | 3,5-Dimethoxyisothiazole |

| Sulfur | Thiophenolate | PhSH / K₂CO₃ | 3-Methoxy-5-(phenylthio)isothiazole |

Synthesis of Fused Heterocyclic Systems Incorporating the this compound Core

The functionalized derivatives of this compound are valuable precursors for the construction of more complex, fused heterocyclic systems. A common strategy involves a palladium-catalyzed cross-coupling reaction to install a suitably functionalized substituent at the C-5 position, followed by an intramolecular cyclization reaction.

For instance, a Sonogashira coupling of this compound with an ortho-amino-substituted phenylacetylene could introduce a side chain capable of cyclization. Subsequent intramolecular reaction, potentially catalyzed by a base or a transition metal, could lead to the formation of an isothiazolo[5,4-b]quinoline system.

Similarly, coupling with a 2-aminopyridine derivative could pave the way for the synthesis of isothiazolo[5,4-b]pyridines. Another approach could involve a Suzuki coupling with a boronic acid containing a pendant nucleophile, which could then cyclize onto the isothiazole ring or an adjacent group. These domino or sequential reactions provide an efficient pathway to novel polycyclic heteroaromatic compounds, which are often challenging to synthesize through other methods. nih.gov

Applications of 5 Iodo 3 Methoxyisothiazole As a Synthetic Intermediate

Building Block in the Construction of Complex Heterocyclic Scaffolds

The iodo-substituent in 5-Iodo-3-methoxyisothiazole serves as a key functional handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of complex heterocyclic scaffolds. While specific examples utilizing this compound are not extensively documented in publicly available literature, the reactivity of analogous iodo-heterocycles suggests its utility in a variety of powerful synthetic transformations.

Aromatic iodides are well-established substrates for a range of cross-coupling reactions due to the relatively weak carbon-iodine bond, which facilitates oxidative addition to a palladium(0) catalyst. mdpi.com This reactivity allows for the coupling of the isothiazole (B42339) core with a diverse array of partners.

Potential Cross-Coupling Reactions:

| Reaction Name | Coupling Partner | Resulting Bond | Potential Product Scaffold |

| Suzuki-Miyaura Coupling | Organoboron compounds (boronic acids, boronic esters) | C-C | Aryl- or heteroaryl-substituted isothiazoles |

| Stille Coupling | Organotin compounds (stannanes) | C-C | Isothiazoles with various organic substituents |

| Sonogashira Coupling | Terminal alkynes | C-C (alkynyl) | Alkynyl-substituted isothiazoles |

| Heck Coupling | Alkenes | C-C (alkenyl) | Alkenyl-substituted isothiazoles |

| Buchwald-Hartwig Amination | Amines | C-N | Amino-substituted isothiazoles |

| Ullmann Condensation | Alcohols, thiols | C-O, C-S | Aryloxy- or arylthio-substituted isothiazoles |

The resulting substituted isothiazoles can serve as intermediates for further synthetic elaborations, including the construction of fused heterocyclic systems. For instance, an alkynyl-substituted isothiazole, formed via a Sonogashira coupling, could undergo a subsequent cyclization reaction to form a thieno[2,3-d]isothiazole or a related fused system. Similarly, the introduction of an amino group via Buchwald-Hartwig amination could facilitate the synthesis of isothiazolo[5,4-b]pyridines or other nitrogen-containing fused heterocycles. The synthesis of such complex heterocyclic scaffolds is of significant interest due to their prevalence in medicinally and materially relevant molecules. semanticscholar.orgmedwinpublishers.comresearchgate.netrsc.orgthieme-connect.com

Precursor for Pharmacologically Relevant Molecules (Excluding Biological Activity Details)

The isothiazole ring is a recognized pharmacophore present in a number of approved drugs and clinical candidates. medwinpublishers.comrsc.orgnih.gov The ability to functionalize the isothiazole core is therefore of great importance in medicinal chemistry. This compound represents a key starting material for the synthesis of isothiazole derivatives with potential pharmacological relevance.

The synthetic strategies outlined in the previous section can be employed to introduce a variety of substituents at the 5-position of the isothiazole ring, thereby enabling the exploration of the chemical space around this scaffold. For example, the Suzuki-Miyaura coupling could be used to attach various aryl or heteroaryl groups, a common strategy in the development of small molecule kinase inhibitors and other therapeutic agents.

Furthermore, the methoxy (B1213986) group at the 3-position can also be a site for chemical modification. While generally less reactive than the iodo-substituent, it can potentially be demethylated to the corresponding 3-hydroxyisothiazole. This hydroxyl group can then be further functionalized, for example, by etherification or esterification, to introduce additional diversity into the molecular structure. The combination of modifications at both the 5- and 3-positions allows for the generation of a library of diverse isothiazole-containing compounds for screening in drug discovery programs.

Role in Materials Science Research (Excluding Specific Material Properties)

The development of novel organic materials with specific electronic and photophysical properties is a burgeoning area of research. Heterocyclic compounds, particularly those containing sulfur and nitrogen, are often incorporated into the design of organic semiconductors, dyes, and other functional materials. The isothiazole ring, with its electron-rich sulfur atom and electron-withdrawing nitrogen atom, can influence the electronic properties of a larger conjugated system.

This compound can serve as a building block for the synthesis of larger, conjugated molecules relevant to materials science. Through iterative cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling, the isothiazole unit can be incorporated into oligomeric or polymeric structures. For instance, the reaction of this compound with a bis(boronic acid) or a bis(stannane) derivative could lead to the formation of a conjugated polymer containing the isothiazole moiety in the backbone. The methoxy group can also influence the solubility and processing characteristics of the resulting materials.

Development of Radiolabeled Probes for Research (Excluding Specific Imaging Applications)

Radioiodination is a widely used technique for the preparation of radiolabeled compounds for use in biomedical research. nih.gov The availability of several iodine isotopes with different decay properties (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, and ¹³¹I) makes it a versatile method for developing probes for various applications. nih.govnih.gov

This compound is a precursor that could potentially be used in the development of radiolabeled probes. The "cold" (non-radioactive) iodo-compound can be used to synthesize a target molecule, which can then be radiolabeled with a radioactive isotope of iodine. This is often achieved through an isotopic exchange reaction, where the stable ¹²⁷I atom is replaced with a radioactive iodine isotope. Alternatively, a precursor molecule, such as a trialkyltin derivative (prepared from this compound), can be synthesized and then subjected to radioiododestannylation. The development of such radiolabeled isothiazole derivatives would enable researchers to study the biodistribution and pharmacokinetics of these compounds in preclinical models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.